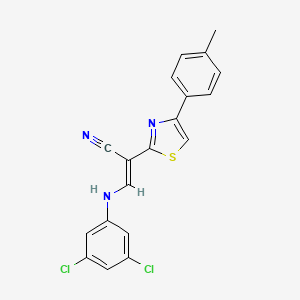
(E)-3-((3,5-dichlorophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-((3,5-dichlorophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C19H13Cl2N3S and its molecular weight is 386.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(E)-3-((3,5-dichlorophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile, also known as a thiazole-containing compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of the compound's synthesis, biological evaluations, and implications for therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C19H13Cl2N3S, with a molecular weight of 386.29 g/mol. The structure features a thiazole moiety, which is known for its diverse biological activities, including anticancer and antimicrobial properties.
Synthesis
The synthesis of this compound typically involves the condensation of appropriate precursors in a controlled reaction environment. The general synthetic route includes:
- Preparation of Thiazole Derivative : The thiazole ring is synthesized using standard methods involving thioketones and amines.
- Acrylonitrile Addition : The thiazole derivative is then reacted with acrylonitrile under basic conditions to form the final product.
Anticancer Activity
Several studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. A notable study demonstrated that thiazole derivatives exhibited IC50 values in the low micromolar range against breast and colon cancer cell lines, indicating potent antiproliferative activity .
The mechanism through which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Thiazole derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
- Cytotoxicity Evaluation : A recent study evaluated the cytotoxic effects of various thiazole derivatives, including our compound of interest, against SH-SY5Y neuroblastoma cells. The results indicated a concentration-dependent increase in cytotoxicity, with some derivatives achieving IC50 values below 10 µM .
- Antimicrobial Activity : Another investigation explored the antimicrobial properties of thiazole derivatives against pathogens like Staphylococcus aureus and Escherichia coli. The study found that certain modifications to the thiazole ring enhanced antibacterial efficacy .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C19H13Cl2N3S |
| Molecular Weight | 386.29 g/mol |
| Anticancer Activity (IC50) | < 10 µM against SH-SY5Y |
| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |
Propriétés
IUPAC Name |
(E)-3-(3,5-dichloroanilino)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2N3S/c1-12-2-4-13(5-3-12)18-11-25-19(24-18)14(9-22)10-23-17-7-15(20)6-16(21)8-17/h2-8,10-11,23H,1H3/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAHXPYJCBHFQIB-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=CC(=C3)Cl)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC(=CC(=C3)Cl)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














